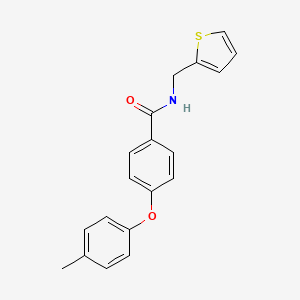

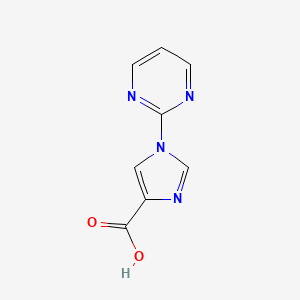

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its multi-ring structure incorporating thiazole, thiophene, and isoquinoline units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. Starting materials typically include precursors for thiazole, thiophene, and isoquinoline structures.

Thiazole Ring Formation: : This can be achieved using a Hantzsch thiazole synthesis method where appropriate thiourea and α-haloketone are used under mild heating conditions.

Thiophene Ring Formation: : Standard methods involve the Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources.

Linking Isoquinoline and Thiazole Units: : This step often uses a coupling reaction such as palladium-catalyzed cross-coupling to ensure specificity and yield.

Industrial Production Methods: On an industrial scale, continuous flow reactors can be employed to synthesize the compound, enhancing efficiency and scalability. Solvents and catalysts are chosen based on sustainability and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: The compound exhibits a variety of chemical behaviors, undergoing oxidation, reduction, and substitution reactions.

Oxidation: : The thiophene ring can be oxidized to form sulfoxides and sulfones under controlled conditions.

Reduction: : The isoquinoline moiety can be hydrogenated using catalysts like palladium on carbon.

Substitution: : The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position due to the electronegativity of the nitrogen and sulfur atoms.

Oxidation: : Hydrogen peroxide or meta-chloroperbenzoic acid for thiophene oxidation.

Reduction: : Hydrogen gas with palladium/carbon for isoquinoline.

Substitution: : Nucleophiles such as amines or thiols for thiazole substitution.

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Dihydro derivatives.

Substitution: : Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its catalytic properties, particularly in forming coordination complexes with metals.

Biology and Medicine: It's investigated for its potential as an anticancer agent, due to its ability to interact with DNA and proteins. It’s also explored for its role in antimicrobial activity.

Industry: Used in the development of advanced materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

Molecular Targets: The compound interacts with several biological targets, including DNA, enzymes, and receptors. Its mechanism involves intercalation into DNA strands, inhibiting replication and transcription processes.

Pathways Involved: It disrupts key signaling pathways in cancer cells, including those regulated by proteins like p53 and NF-κB, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds:

1-(4-(Benzylthiazol-2-yl)-3-(thiophen-2-yl)urea: : Similar structure but lacks the isoquinoline moiety.

2-(Thiazol-2-yl)thiophene: : A simpler analog with basic structural features of the thiazole and thiophene rings.

Uniqueness: The presence of the isoquinoline unit distinguishes it, providing unique biological activities and making it a versatile molecule in drug design and materials science.

That should provide a detailed picture

Properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c23-17(20-16-6-3-9-24-16)21-18-19-15(12-25-18)11-22-8-7-13-4-1-2-5-14(13)10-22/h1-6,9,12H,7-8,10-11H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNNSSRXRLFWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2971686.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)

![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)

![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)

![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)